molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Cat. No. B1447790
M. Wt: 266.16 g/mol
InChI Key: OLQOSCSSGPBXNA-UHFFFAOYSA-N
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Description

“1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1820604-45-2. The IUPAC name for this compound is 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol dihydrochloride . The molecular weight of this compound is 266.17 .

Scientific Research Applications

Coordination Chemistry and Properties

  • A review by Boča et al. (2011) discusses the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing the preparation, properties, and complex compounds of such ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential interest in unknown analogues (Boča, Jameson, & Linert, 2011).

Synthetic Organic Chemistry and Medicinal Applications

  • Pyrrolidine, a core structure related to the chemical compound , has been reviewed for its versatility in drug discovery, highlighting its use in obtaining compounds for treating human diseases. Li Petri et al. (2021) report on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, emphasizing their significance in medicinal chemistry due to their pharmacophore space exploration, contribution to stereochemistry, and three-dimensional coverage (Li Petri et al., 2021).

Biological Activity and Chemical Reactivity

  • Research on dihydrolipoamide dehydrogenase within the enzyme family called pyridine nucleotide-disulfide oxidoreductases, as discussed by Carothers et al. (1989), shows the functional similarities and divergent evolution of this enzyme family, highlighting the catalytic and structural domains significant for understanding the biological activity of related compounds (Carothers, Pons, & Patel, 1989).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . For safe handling, it’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQOSCSSGPBXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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